molecular formula C10H19N B1197750 1-Cyclohexylpyrrolidine CAS No. 7731-02-4

1-Cyclohexylpyrrolidine

Cat. No. B1197750
CAS RN: 7731-02-4
M. Wt: 153.26 g/mol
InChI Key: ULBBXWVIXXPSOD-UHFFFAOYSA-N
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Patent
US06616911B2

Procedure details

The structure-directing agent (SDA) is synthesized using the reaction sequence described in the scheme below. A three neck 3000-ml flask is charged with 100 gm (1.4 mole) of pyrrolidine, 50 gm of cyclohexanone (0.51 mole) and 1000 ml anhydrous hexane. To the resulting solution, 122 gm (1.022 mole) of anhydrous magnesium sulfate is added and the mixture is mechanically stirred and heated at reflux (the reaction is monitored by NMR analysis) for 96 hrs. The reaction mixture is filtered through a fritted glass funnel. The filtrate is concentrated under reduced pressure on a rotary evaporator to give 75 gm of a clear (yellow-tinted) oily substance. 1H-NMR and 13C-NMR spectra are acceptable for the desired product 1-(1-pyrrolidino)cyclohexene. Saturation of 1-(1-pyrrolidino)cyclohexene, to give N-cyclohexylpyrrolidine, is accomplished in quantitative yield by hydrogenation in ethanol at a 55 psi pressure of hydrogen gas in the presence of 10% Pd on activated carbon.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-(1-pyrrolidino)cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.S([O-])([O-])(=O)=O.[Mg+2]>CCCCCC>[CH:6]1([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
1-(1-pyrrolidino)cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The structure-directing agent (SDA) is synthesized
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (the reaction
CUSTOM
Type
CUSTOM
Details
for 96 hrs
Duration
96 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a fritted glass funnel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give 75 gm of a clear (yellow-tinted) oily substance

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.